Diuretic Activity of 4,7-Diamino-2-phenylimidazo[4,5-d]pyridazine vs. Triamterene: Structural Analogy and Qualitative Pharmacodynamic Equivalence
The 4,7-diamino derivative 4,7-diamino-2-phenylimidazo[4,5-d]pyridazine (II) was explicitly designed as a structural analog of the pteridine diuretic triamterene (Dyrenium; 6-phenyl-2,4,7-triaminopteridine, I). The imidazo[4,5-d]pyridazine core replaces the pteridine ring system while retaining the 2-phenyl and 4,7-diamino pharmacophoric elements. In vivo diuretic testing demonstrated that compound II produces a qualitatively comparable diuretic response to triamterene, confirming that the imidazo[4,5-d]pyridazine scaffold can functionally substitute for the pteridine nucleus in this pharmacological context [1].
| Evidence Dimension | In vivo diuretic activity (qualitative assessment) |
|---|---|
| Target Compound Data | 4,7-Diamino-2-phenylimidazo[4,5-d]pyridazine (II): positive diuretic activity observed |
| Comparator Or Baseline | Triamterene (6-phenyl-2,4,7-triaminopteridine, I): established clinical diuretic (positive control) |
| Quantified Difference | No quantitative efficacy ratio reported; qualitative equivalence in diuretic response was noted. The imidazo[4,5-d]pyridazine-based analog retained the diuretic phenotype of the pteridine-based comparator. |
| Conditions | In vivo rodent diuresis model (species and dose not specified in the primary synthesis report). |
Why This Matters
This demonstrates that the 2-phenylimidazo[4,5-d]pyridazine skeleton is a validated bioisosteric replacement for the pteridine ring in diuretic drug design, which is critical for medicinal chemistry teams evaluating scaffold-hopping strategies where pteridine synthesis is cost-prohibitive.
- [1] Malm, M.; Castle, R. N. Imidazo[4,5-d]pyridazines. III. The Synthesis of 2-phenylimidazo[4,5-d]pyridazines. J. Heterocycl. Chem. 1964, 1 (4), 182–185. DOI: 10.1002/jhet.5570010406. View Source
